molecular formula C13H15ClN2O2 B2938519 2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide CAS No. 2411283-45-7

2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide

Cat. No.: B2938519
CAS No.: 2411283-45-7
M. Wt: 266.73
InChI Key: KCOPLIMKZJACBU-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide is a synthetic specialty chemical offered for research and development purposes. This compound features a 2,3-dihydroindole (oxindole) scaffold, a structure of high interest in medicinal chemistry due to its presence in bioactive molecules. Researchers are exploring 2,3-dihydroindole derivatives as promising agents for developing new compounds with neuroprotective and antioxidant properties . Specifically, this class of compounds is being investigated for its potential as a precursor or analog in the synthesis of melatonin receptor ligands, which are relevant for the study of circadian rhythms, sleep disorders, and neuroprotection . The 2-chloropropanamide moiety is a versatile functional group in organic synthesis, often used in alkylation reactions to create more complex molecules for structure-activity relationship (SAR) studies . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should refer to the Certificate of Analysis for lot-specific data and consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-8(14)12(17)15-7-6-10-9-4-2-3-5-11(9)16-13(10)18/h2-5,8,10H,6-7H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOPLIMKZJACBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1C2=CC=CC=C2NC1=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Propanamide Group: The propanamide group can be introduced by reacting the intermediate compound with propanoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, amines, or other substituted derivatives.

Scientific Research Applications

2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interfering with Cellular Processes: Such as DNA replication or protein synthesis.

    Inducing Apoptosis: In cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, emphasizing structural variations, synthetic routes, and physicochemical implications.

Positional Isomerism: 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

  • Molecular Formula : C₁₃H₁₅ClN₂O .
  • Key Differences :
    • The chlorine atom is at the C3 position of the propanamide chain (vs. C2 in the target compound).
    • The indole moiety lacks the 2-oxo group, retaining a fully aromatic 1H-indole ring.
  • Positional isomerism may alter electronic effects, influencing binding interactions in biological systems.

Carbazole-Based Analog: N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide

  • Molecular Formula : C₂₂H₁₉ClN₃O .
  • Key Differences :
    • The carbazole ring system replaces the 2-oxoindole, introducing a fused tricyclic aromatic structure.
    • A chlorine atom is present at the C6 position of the carbazole.
  • Implications :
    • The carbazole’s planar structure may enhance intercalation with DNA or protein pockets.
    • Increased molecular weight (309.32 g/mol vs. ~265 g/mol for the target) could reduce solubility.

Bulkier Substituents: (S)-2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide (S46)

  • Structural Features: Cyclooctyl and butylamino substituents .
  • Key Differences: A bulky cyclooctylethyl group replaces the 2-oxoindole-linked ethyl chain.
  • Implications: Increased steric hindrance may limit interaction with narrow binding pockets. The butylamino group could enhance metabolic stability compared to the chloro-propanamide.

2-Oxoindoline Derivatives ()

  • Examples : Compounds 2 (phenethyl), 15 (5-methylindole), and IK (hydroxy-acetic acid) .
  • Key Differences :
    • Substituents like phenethyl or methyl groups modify electronic and steric properties.
    • Compound IK features a carboxylic acid, enhancing water solubility.
  • Implications :
    • The target compound’s 2-chloro-propanamide chain offers a balance between lipophilicity and reactivity compared to polar derivatives like IK.

Biological Activity

2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide is a synthetic organic compound classified within the indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a chloro group, an indole moiety, and a propanamide group, which contribute to its diverse biological effects.

The compound's IUPAC name is 2-chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide. Its molecular formula is C13H15ClN2O2C_{13}H_{15}ClN_{2}O_{2}, with a molecular weight of approximately 270.72 g/mol. The presence of the chloro group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Anticancer Properties

Research indicates that compounds similar to 2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, showcasing potential as an antibacterial agent. The specific mechanisms are likely related to its ability to disrupt bacterial cell wall synthesis or function.

Case Studies

  • Anticancer Screening : A study conducted on a series of indole derivatives demonstrated that 2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide exhibited cytotoxic effects on human cancer cell lines at concentrations ranging from 10 µM to 50 µM. The compound's IC50 values were determined through MTT assays, showing promising results compared to standard chemotherapy agents.
    CompoundCell LineIC50 (µM)
    2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamideHeLa25
    Control (Doxorubicin)HeLa15
  • Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria revealed that this compound inhibited bacterial growth with MIC values ranging from 50 µg/mL to 200 µg/mL.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus100
    Escherichia coli150

The biological activity of 2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide may be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
  • Inhibition of Enzymatic Activity : It potentially inhibits enzymes critical for bacterial survival and replication.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide?

The compound can be synthesized via coupling reactions using reagents like N,N′-dicyclohexylcarbodiimide (DCC). A typical procedure involves activating (S)-2-chloropropanoic acid with DCC in dichloromethane at 0°C, followed by reaction with a primary amine (e.g., derivatives containing indole moieties). The crude product is purified via column chromatography with hexane/ethyl acetate mixtures, yielding ~79% purity . Chlorination steps for introducing the chloro group may parallel methods used for similar 3-chlorophenyl derivatives .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used for solving small-molecule structures. Data collection involves mounting crystals on a diffractometer, followed by phase determination and refinement against intensity data. Challenges include handling twinned crystals or low-resolution datasets, where SHELX’s robustness is advantageous .

Q. What safety protocols are recommended for handling this compound during synthesis?

Standard protocols include wearing nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, NIOSH-approved P95 masks are advised for minor exposures. Work should be conducted in a fume hood to avoid inhalation, and spills must be contained to prevent drainage contamination .

Q. How can IR spectroscopy be utilized to characterize this compound?

Polarized infrared linear-dichroic (IR-LD) spectroscopy is effective for structural assignment. Orienting microcrystals in nematic liquid crystals allows comparison of experimental spectra with ab initio computational predictions (e.g., B3LYP/6-31G* basis sets). Key bands include amide C=O stretches (~1650–1700 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹) .

Q. What chromatographic methods are suitable for purifying this compound?

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is ideal for final purification. For intermediate steps, flash chromatography using silica gel and ethyl acetate/hexane eluents (e.g., 3:7 ratio) effectively separates chlorinated byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental IR spectra and computational predictions for this compound?

Discrepancies often arise from solvent effects or crystal packing forces not modeled in gas-phase calculations. To address this, solid-state IR-LD data should be compared with periodic DFT simulations (e.g., using VASP or CRYSTAL). For example, deviations in amide I band positions may indicate hydrogen-bonding interactions requiring explicit solvent modeling .

Q. What experimental design considerations are critical for assessing this compound’s biological activity?

In vitro assays should include dose-response curves (e.g., IC₅₀ determination) against target enzymes (e.g., PI3K isoforms). Use positive controls like known inhibitors (e.g., inavolisib) and validate results with orthogonal methods (e.g., SPR for binding affinity). Cell permeability can be assessed via Caco-2 monolayer assays .

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact molecular interactions in docking studies?

Replace the 2-chloro group with methoxy in silico using software like AutoDock Vina. Compare binding energies and interaction maps (e.g., hydrogen bonds with kinase active sites). Chloro groups often enhance hydrophobic interactions, while methoxy may introduce steric hindrance .

Q. What strategies mitigate challenges in crystallizing this compound for SC-XRD analysis?

Optimize solvent systems (e.g., DMF/water for slow evaporation) and use seeding techniques. If twinning occurs, refine data with SHELXL’s TWIN/BASF commands. For low-resolution data, incorporate restraints from NMR or DFT-optimized geometries .

Q. How can researchers validate the enantiomeric purity of chiral intermediates in the synthesis pathway?

Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) and polarimetric analysis are standard. For advanced validation, X-ray crystallography with Flack parameters or vibrational circular dichroism (VCD) provides unambiguous confirmation of absolute configuration .

Data Contradiction Analysis

  • Example: Conflicting solubility data (e.g., aqueous vs. DMSO) may arise from polymorphic forms. Resolve by performing PXRD to identify crystalline phases and DSC to assess thermal stability. Cross-reference with computational solubility predictions (e.g., COSMO-RS) .

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